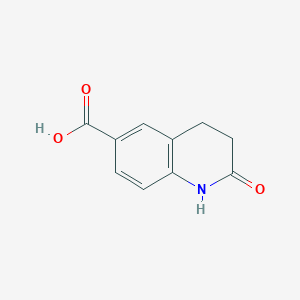

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFYYKGNRAMGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427949 | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-77-9 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70639-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis, ensuring scientific integrity and reproducibility.

Introduction

This compound belongs to the quinolinone family, a class of compounds recognized for their diverse biological activities. The incorporation of a carboxylic acid moiety at the 6-position of the tetrahydroquinoline scaffold presents a valuable handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This document outlines a reliable synthetic pathway to this target molecule and details the analytical techniques essential for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step sequence, beginning with readily available starting materials. A logical and commonly employed strategy involves the construction of the quinolinone core followed by functional group manipulations. One plausible route is a variation of the Conrad-Limpach reaction or a related cyclization strategy.

A potential synthetic approach could involve the reaction of an appropriately substituted aniline with a β-ketoester, followed by cyclization and subsequent oxidation or reduction steps as necessary. However, a more direct and modern approach often involves domino reactions, which offer increased efficiency by combining multiple transformations in a single pot. For the synthesis of the title compound, a reductive cyclization of a substituted nitro-cinnamic acid derivative is a promising strategy.

Proposed Synthetic Pathway

A logical synthetic pathway is outlined below. This pathway is designed for efficiency and utilizes well-established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Heck Reaction

-

To a solution of 4-amino-3-iodobenzoic acid (1 equivalent) in dimethylformamide (DMF), add palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (3 equivalents).

-

Add methyl acrylate (1.5 equivalents) to the reaction mixture.

-

Heat the mixture at 100 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Heck reaction intermediate.

Step 2: Reductive Cyclization

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add a catalyst, for example, 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H2 gas at a suitable pressure) at room temperature. The reduction of the double bond and the nitro group (if applicable in an alternative synthesis) followed by intramolecular lactamization occurs.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinolinone core, with specific splitting patterns indicating their substitution pattern. Methylene protons of the tetrahydroquinoline ring will appear as multiplets. The carboxylic acid proton will be a broad singlet, and the amide proton will also be a singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactam and the carboxylic acid. Aromatic carbons will appear in the typical downfield region. Aliphatic carbons of the tetrahydroquinoline ring will be observed in the upfield region. |

| Mass Spectrometry | The molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound (C10H9NO3 = 191.18 g/mol ) should be observed.[1][2][3] |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam and the carboxylic acid, and C-H stretches of the aromatic and aliphatic portions. The O-H stretch of the carboxylic acid will be a broad band. |

Detailed Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to obtain the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrophotometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Caption: Workflow for the purification and characterization of the target compound.

Applications and Significance

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4] The carboxylic acid functional group on this particular derivative serves as a versatile starting point for the synthesis of a wide array of analogs through amide bond formation, esterification, or other functional group transformations. These derivatives are of interest for their potential as inhibitors of various enzymes or as ligands for receptors implicated in a range of diseases. For instance, quinoline carboxylic acid derivatives have been explored as inhibitors of protein kinases.[5][6] The tetrahydroisoquinoline-carboxylic acid core, a related structure, is a key component in several drugs and drug candidates.[7][8][9]

Conclusion

This technical guide provides a practical framework for the synthesis and comprehensive characterization of this compound. The described synthetic route is robust and relies on well-understood chemical reactions. The detailed characterization protocols ensure the unambiguous identification and purity assessment of the final product. This molecule represents a valuable building block for the development of novel compounds with potential applications in pharmaceutical research and drug discovery.

References

- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 14179-84-1 | FO68030 [biosynth.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds with significant pharmacological value.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.[3][4] The functionalization of this scaffold allows for the fine-tuning of its biological and physical properties, making it a cornerstone in modern medicinal chemistry.[5][6] This guide provides an in-depth technical overview of the physical and chemical properties of a specific derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid , a molecule combining the THQ framework with a lactam and a carboxylic acid moiety. Understanding these fundamental characteristics is paramount for its effective utilization in synthesis, biological screening, and drug design.

Molecular Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 70639-77-9 | [7][8] |

| Molecular Formula | C₁₀H₉NO₃ | [9] |

| Molecular Weight | 191.18 g/mol | [9] |

| IUPAC Name | This compound | [9] |

The structure consists of a benzene ring fused to a dihydropyridinone ring, forming the tetrahydroquinoline core. A carboxylic acid group is substituted at the C-6 position of the aromatic ring.

Caption: 2D structure of the title compound.

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and bioavailability. While specific experimental data for this exact isomer is sparse in the literature, we can infer its properties based on its functional groups and data from closely related analogs.

| Property | Observation / Value | Rationale & Comparative Data |

| Appearance | Expected to be a solid at room temperature. | The isomeric compound, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, is a solid.[10] High molecular weight and hydrogen bonding capability favor a solid state. |

| Melting Point | Not explicitly reported. | The related 4-carboxylic acid isomer has a reported melting point of 218-220°C.[11] The 6-methyl-4-carboxylic acid derivative melts at 223-225°C.[12] The melting point of the title compound is expected to be in a similar high range due to strong intermolecular hydrogen bonding from the carboxylic acid and lactam N-H groups. |

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF). | The carboxylic acid group imparts some water solubility, but the larger hydrophobic bicyclic ring system limits it. The polar lactam and carboxylic acid functionalities suggest good solubility in polar organic solvents capable of hydrogen bonding. |

| pKa | Not explicitly reported. | The carboxylic acid proton is expected to be the most acidic, with a pKa value typical for aromatic carboxylic acids (approx. 4-5). The lactam N-H proton is significantly less acidic (pKa > 17). |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound.[13] The key spectral features for this compound are predicted based on its functional groups and data from isomers.[14][15]

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the compound's functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

N-H Stretch (Lactam): A moderate, sharp peak is anticipated around 3200-3100 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1710-1680 cm⁻¹ . For the isomeric 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, this peak appears at 1708 cm⁻¹.[11]

-

C=O Stretch (Lactam): A strong, sharp absorption is expected at a lower wavenumber, around 1660-1640 cm⁻¹ , due to resonance. The 4-carboxylic acid isomer shows this peak at 1647 cm⁻¹.[11]

-

C-O Stretch (Carboxylic Acid): A moderate absorption is expected in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted, in DMSO-d₆):

-

~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~10.0 ppm (singlet, 1H): Lactam N-H proton.

-

~7.5-7.8 ppm (multiplet, 3H): Aromatic protons on the benzene ring (H-5, H-7, H-8). Their specific splitting pattern will depend on their coupling constants.

-

~2.9 ppm (triplet, 2H): Aliphatic protons at C-4 (-CH₂-).

-

~2.5 ppm (triplet, 2H): Aliphatic protons at C-3 (-CH₂-).

-

-

¹³C NMR (predicted, in DMSO-d₆):

-

~171 ppm: Carbonyl carbon of the lactam.

-

~167 ppm: Carbonyl carbon of the carboxylic acid.

-

~120-140 ppm: Six aromatic carbons.

-

~30 ppm: Aliphatic carbon at C-4.

-

~25 ppm: Aliphatic carbon at C-3.

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[13]

-

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the compound would show an exact mass corresponding to the molecular formula C₁₀H₉NO₃ (Monoisotopic Mass: 191.05824 Da).[9]

-

Fragmentation: Key fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid and lactam moieties. A characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 Da).

Chemical Properties and Reactivity Analysis

The reactivity of the molecule is governed by its three primary functional regions: the carboxylic acid, the lactam, and the aromatic ring. Understanding these sites is key to designing further synthetic modifications.

Caption: Key reactive sites and associated chemical transformations.

-

Carboxylic Acid Group: This is a versatile handle for derivatization. It can be readily converted into esters, amides, or acid chlorides. Reduction with agents like borane or LiAlH₄ would yield the corresponding alcohol.

-

Lactam Moiety: The cyclic amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions to open the ring. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or other N-substitutions.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the amide and carboxylic acid groups. Therefore, reactions like nitration or halogenation would require forcing conditions and would be directed by the existing substituents. C-H activation is a modern alternative for functionalizing such systems.[19]

Methodologies for Characterization

Rigorous characterization is crucial for confirming the identity and purity of the target compound. The following protocols outline standard procedures.[20][21]

Protocol 5.1: Sample Preparation and Analysis by NMR Spectroscopy

This protocol ensures a high-quality spectrum for structural verification.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity and the need to observe exchangeable protons).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

Validation: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the structure.

Protocol 5.2: General Workflow for Compound Analysis

This workflow provides a logical sequence for comprehensive characterization.

Caption: Standard workflow for synthesis and characterization.

Synthesis and Applications in Drug Discovery

Synthetic Approaches

While a specific, published synthesis for the 6-carboxylic acid isomer was not identified, a general and plausible route involves the reduction of a corresponding unsaturated quinoline precursor. Domino reactions and transition-metal-catalyzed cyclizations are common modern strategies for constructing the tetrahydroquinoline core.[1][22] For instance, the synthesis of the related 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is achieved by the reduction of 2-hydroxy-6-methylquinoline-4-carboxylic acid using zinc dust in acetic acid.[11] A similar reductive strategy applied to 2-hydroxyquinoline-6-carboxylic acid would likely yield the title compound.

Relevance in Medicinal Chemistry

The tetrahydroquinoline scaffold is of immense interest in drug discovery.[4] Its rigid structure serves as a valuable pharmacophore that can present substituents in a well-defined three-dimensional space, facilitating interactions with biological targets.[3] Derivatives have been developed as inhibitors of various enzymes and receptors, with applications in oncology being a particularly active area of research.[5][6] The presence of the carboxylic acid and lactam functionalities in this compound provides key hydrogen bond donors and acceptors, making it an attractive fragment or starting point for the design of novel therapeutic agents.

Conclusion

This compound is a structurally rich molecule combining the medicinally relevant tetrahydroquinoline core with reactive handles for further chemical exploration. Its key features include a high melting point, polarity driven by lactam and carboxylic acid groups, and a distinct spectroscopic signature. The functional groups offer predictable reactivity for synthetic diversification. This guide provides a foundational understanding of its physicochemical properties, empowering researchers to leverage this compound in the pursuit of new scientific insights and therapeutic innovations.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 70639-77-9|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 70639-77-9 [chemicalbook.com]

- 9. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 14179-84-1 | FO68030 [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-OXO-6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-4-CARBOXYLIC ACID [amp.chemicalbook.com]

- 13. Organic chemistry - Wikipedia [en.wikipedia.org]

- 14. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 16. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound(70639-77-9) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Tetrahydroquinoline synthesis [organic-chemistry.org]

The Emerging Therapeutic Potential of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents, lending its structural framework to a multitude of approved drugs with diverse biological activities.[1][2][3] Its partially saturated counterpart, the 1,2,3,4-tetrahydroquinoline scaffold, retains key structural features while offering greater conformational flexibility, a desirable attribute for nuanced interactions with biological targets.[4] This technical guide delves into a specific, yet underexplored, subclass: the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives .

While direct and extensive research on this precise scaffold is nascent, this guide will synthesize available data from closely related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. By examining the biological activities, synthetic pathways, and structure-activity relationships of related compounds, we aim to illuminate the therapeutic promise of this chemical class and provide a roadmap for future investigations.

The 2-Oxo-1,2,3,4-tetrahydroquinoline Core: A Foundation for Biological Activity

The introduction of a carbonyl group at the 2-position to form a lactam ring within the tetrahydroquinoline structure significantly influences its electronic and steric properties. This modification can enhance metabolic stability and introduce new hydrogen bonding capabilities, crucial for molecular recognition by biological targets.[5] The addition of a carboxylic acid moiety at the 6-position provides a key functional handle for further derivatization and can serve as a critical pharmacophoric element for interacting with specific amino acid residues in protein active sites.

Our survey of the literature indicates that derivatives of the 2-oxotetrahydroquinoline core exhibit a promising range of biological activities, most notably in the realms of anticancer and antimicrobial research.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a primary driver of research into quinoline-based compounds.[4][6] Derivatives of the 2-oxotetrahydroquinoline scaffold have emerged as a promising avenue, with several studies highlighting their potential to interfere with key cellular processes that underpin cancer progression.

Mechanism of Action: Insights from Related Scaffolds

While specific mechanistic studies on this compound derivatives are limited, research on analogous structures provides valuable insights into their potential modes of action. Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of quinolines can intercalate between DNA base pairs, disrupting DNA replication and transcription.[4]

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1]

-

Induction of Apoptosis: By modulating various signaling pathways, these derivatives can trigger programmed cell death in cancer cells.[6]

-

Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply tumors with essential nutrients.[4]

A notable example from a closely related scaffold involves 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, which have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[7][8] PKM2 is a key enzyme in cancer cell metabolism, and its activation is being explored as a novel therapeutic strategy.[7][8] This suggests that the 2-oxotetrahydroquinoline core is a viable starting point for modulating enzymatic activity in cancer cells.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of various 2-oxotetrahydroquinoline and related derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of 6-carboxylic acid but provide a valuable reference for the potential potency of the core scaffold.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Oxo-1,2-dihydroquinoline-4-carboxamides | Novel Analogues | Esophageal Squamous Cell Carcinoma (ESCC) | ~10 | [9] |

| (2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazoles | Compound 8g | MCF-7 (Breast Cancer) | 1.2 ± 0.2 | [6][10] |

| Compound 8g | Panc-1 (Pancreatic Cancer) | 1.4 ± 0.2 | [6][10] | |

| 1,2,3,4-Tetrahydroisoquinoline Derivatives | Compound 5d | Various Cancer Cell Lines | 1.591 - 2.281 (GI50) | [11] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Workflow Diagram:

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[12] Quinoline derivatives have a well-established history as effective antibacterial and antifungal agents, with the fluoroquinolones being a prominent example.[13] The 2-oxotetrahydroquinoline scaffold represents a promising platform for the design of new antimicrobial compounds.

Potential Mechanisms of Antimicrobial Action

Based on the broader class of quinoline compounds, the potential antimicrobial mechanisms of this compound derivatives could include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are the primary targets of fluoroquinolone antibiotics.[12]

-

Disruption of Biofilm Formation: Many chronic infections are associated with bacterial biofilms, and compounds that can inhibit their formation are of great interest.[12]

-

Inhibition of Dihydrofolate Reductase: This enzyme is crucial for the synthesis of nucleic acids and some amino acids in bacteria.[12]

Antimicrobial Data from Structurally Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for some quinoline-2-one derivatives against various microbial strains, offering a glimpse into the potential efficacy of the target scaffold.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one Derivatives | Compound 6c | MRSA | 0.75 | [12] |

| Compound 6c | VRE | 0.75 | [12] | |

| Compound 6c | MRSE | 2.50 | [12] | |

| Quinoline-Based Hydroxyimidazolium Hybrids | Hybrid 7b | S. aureus | 2 | [13] |

| Hybrid 7a | M. tuberculosis H37Rv | 20 | [13] | |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [13] |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Prepare Compound Dilutions: Perform serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate Wells: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Workflow Diagram:

Caption: Workflow for MIC determination via broth microdilution.

Synthesis and Derivatization: Building the Molecular Architecture

The synthesis of the this compound core and its subsequent derivatization are crucial steps in exploring its therapeutic potential. While a definitive, optimized synthetic route for this specific scaffold is not prominently documented, established methods for the synthesis of tetrahydroquinolines and related structures can be adapted.[14]

A plausible synthetic approach could involve a multi-step sequence starting from a substituted aniline. Domino reactions, which allow for the formation of multiple bonds in a single operation, are particularly attractive for their efficiency and atom economy.[14]

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to the target derivatives.

Once the core scaffold is synthesized, the 6-carboxylic acid group serves as a versatile handle for creating a library of derivatives through standard amide or ester coupling reactions. This allows for the systematic exploration of the structure-activity relationship by introducing a variety of substituents to probe interactions with the biological target.

Future Directions and Concluding Remarks

The this compound scaffold stands as a promising, yet largely untapped, area for drug discovery. The insights gleaned from related quinoline and tetrahydroquinoline derivatives strongly suggest a high potential for potent anticancer and antimicrobial activities.

Future research should focus on:

-

Development of Efficient Synthetic Routes: Establishing a robust and scalable synthesis for the core scaffold is paramount.

-

Systematic Derivatization: Creating a diverse library of derivatives by modifying the 6-carboxylic acid and other positions on the ring system will be crucial for optimizing biological activity.

-

Comprehensive Biological Screening: Evaluating these new derivatives against a wide range of cancer cell lines and microbial pathogens will help to identify lead compounds.

-

Mechanistic Studies: Elucidating the precise mechanisms of action of the most potent compounds will guide further drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Oxotetrahydroquinoline-based antimalarials with high potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents [mdpi.com]

- 7. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the burgeoning importance of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid core. We will delve into the rationale behind its designation as a privileged scaffold, its synthesis and chemical properties, and its versatile applications in targeting a spectrum of diseases, substantiated by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Concept of Privileged Scaffolds: A Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that demonstrate the remarkable ability to bind to a variety of biological targets with high affinity.[1] This concept, first introduced by Evans et al. in 1988, has become a pivotal strategy in the design of novel therapeutics. The utility of these pre-validated structures lies in their capacity to accelerate the discovery of new drug candidates by providing a robust starting point for chemical library synthesis. The 1,2,3,4-tetrahydroquinoline nucleus is a prominent example of such a scaffold, frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[2]

The 2-oxo-1,2,3,4-tetrahydroquinoline moiety, a lactam-containing variant, offers a unique combination of structural rigidity, synthetic tractability, and a three-dimensional architecture that is amenable to diverse functionalization. The incorporation of a carboxylic acid group at the 6-position provides a crucial handle for the introduction of various pharmacophoric features, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Properties of the Core Scaffold

Proposed Synthetic Pathway

A logical approach to the synthesis of the target scaffold involves the initial construction of the corresponding quinolone ring system, followed by the reduction of the heterocyclic ring.

Caption: Proposed two-step synthesis of the target scaffold.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydroxyquinoline-6-carboxylic acid (via Conrad-Limpach Reaction)

This step involves the condensation of 4-aminobenzoic acid with diethyl malonate, followed by cyclization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction mixture will become a thick paste.

-

Cyclization: Allow the mixture to cool to approximately 100 °C and add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 1-2 hours to effect cyclization.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with a suitable organic solvent (e.g., ethanol, ether) to remove the diphenyl ether, and then with water. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford 2-hydroxyquinoline-6-carboxylic acid.

Step 2: Synthesis of this compound (via Catalytic Hydrogenation)

This step involves the reduction of the pyridine ring of the quinolone.

-

Reaction Setup: To a solution of 2-hydroxyquinoline-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed (monitored by pressure drop).

-

Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to yield the final product, this compound.

Chemical and Physical Properties

The core scaffold is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its structure features a partially hydrogenated quinoline core with a lactam moiety at the 2-position and a carboxylic acid at the 6-position. This unique arrangement confers specific chemical reactivity, with the carboxylic acid providing a key site for derivatization.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 70639-77-9 |

Applications in Drug Discovery: A Scaffold of Versatility

The true power of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold lies in its ability to serve as a template for the development of ligands for a diverse range of biological targets. The carboxylic acid at the 6-position is a versatile handle for the synthesis of amide or ester libraries, allowing for the exploration of a vast chemical space.

As Activators of Pyruvate Kinase M2 (PKM2) in Oncology

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism. Activation of PKM2 has emerged as a promising therapeutic strategy to reprogram cancer cell metabolism and inhibit tumor growth. Derivatives of the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide class have been identified as potent activators of PKM2.

Signaling Pathway

Caption: Activation of PKM2 by scaffold derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives as PKM2 activators is limited in the searched literature, the related sulfonamide series provides valuable insights. The nature of the aryl sulfonamide substituent plays a critical role in determining the potency of PKM2 activation.

As Inhibitors of Protein Kinase CK2 in Oncology and Inflammatory Diseases

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a role in inflammatory processes. Inhibition of CK2 is a validated therapeutic strategy. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of CK2.

Quantitative Data for Related Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | CK2 | 0.65 - 18.2 | |

| 2-Aminoquinoline-3-carboxylic acid derivatives | CK2 | Submicromolar range |

As Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic approach for Alzheimer's disease. The 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold has been explored for the development of potent AChE inhibitors.

SAR Insights

For the 2-oxo-1,2-dihydroquinoline-3-carboxamide series, the nature of the substituent on the amide nitrogen is crucial for potent AChE inhibition. The presence of a basic nitrogen atom, often within a piperidine or related heterocyclic ring, is a common feature in many potent AChE inhibitors, as it can interact with the peripheral anionic site of the enzyme.

Detailed Experimental Protocols for Biological Evaluation

To facilitate further research and development of this privileged scaffold, detailed protocols for key biological assays are provided below.

Protocol for Pyruvate Kinase M2 (PKM2) Activation Assay

This protocol is based on a commercially available kinase activation assay kit and measures the activation of human PKM2 using a luminescence-based detection method.

-

Reagent Preparation:

-

Thaw recombinant human PKM2 enzyme, 20 mM ADP, and 50 mM Phosphoenolpyruvate (PEP) on ice.

-

Prepare 1x Assay Buffer and 1x Diluent Solution.

-

-

Enzyme Dilution: Dilute PKM2 to 2.5 ng/µL with 1x Diluent Solution.

-

Plate Setup (96-well format):

-

Add 20 µL of diluted PKM2 to each well.

-

Add 5 µL of test compound (dissolved in DMSO and diluted in assay buffer) or vehicle control to the appropriate wells.

-

Incubate at room temperature for 20 minutes.

-

-

Reaction Initiation:

-

Prepare a Master Mix containing Assay Buffer, ADP, and PEP.

-

Add 25 µL of the Master Mix to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection:

-

Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the luminescence signal using a microplate reader. The increase in luminescence is proportional to the amount of ATP produced, which reflects PKM2 activity.

Protocol for Protein Kinase CK2 Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of test compounds against CK2.

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Prepare a stock solution of a specific CK2 peptide substrate.

-

Prepare a stock solution of ATP (containing a radiolabel, e.g., [γ-³²P]ATP, for radiometric assays, or for use in luminescence-based assays like ADP-Glo™).

-

-

Reaction Setup (in a 96-well plate or microcentrifuge tubes):

-

To each well, add the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

-

Add varying concentrations of the test compound (dissolved in DMSO) or DMSO vehicle control.

-

-

Reaction Initiation: Start the reaction by adding the ATP solution.

-

Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase reaction.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

-

Reagent Preparation:

-

Prepare a phosphate buffer (0.1 M, pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

-

Prepare a solution of AChE enzyme in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound at various concentrations (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer) or the solvent control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation: Add the ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of the color change is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with its proven ability to be decorated with a wide range of functional groups, allows for the systematic exploration of structure-activity relationships against a multitude of biological targets. The diverse biological activities exhibited by its derivatives underscore its status as a privileged scaffold in medicinal chemistry.

Future research in this area should focus on the synthesis and evaluation of novel libraries based on this core, with a particular emphasis on exploring a wider range of therapeutic areas. The application of modern drug design techniques, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of new drug candidates derived from this versatile and valuable scaffold.

References

A-Technical-Guide-to-Novel-Tetrahydroquinoline-Compounds-in-Medicinal-Chemistry

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry.[1][2][3] Its unique three-dimensional architecture imparts favorable physicochemical properties, such as enhanced solubility and improved bioavailability, making it a desirable core for drug design.[4] THQ derivatives are prevalent in nature and have been synthesized to exhibit a vast spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties.[2][4][5][6][7] This guide provides an in-depth technical overview of the recent advancements in the chemistry of novel tetrahydroquinolines, with a focus on core synthetic methodologies, diverse therapeutic applications, and the modulation of critical signaling pathways. We will explore detailed experimental protocols and structure-activity relationships (SAR) to equip researchers and drug development professionals with the necessary insights to innovate in this promising field.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The THQ framework is a partially saturated version of the quinoline aromatic system. This saturation introduces a chiral center (typically at the C2 or C4 position) and a non-planar conformation, which allows for more specific and intricate interactions with biological targets compared to its flat, aromatic counterpart. This structural feature is a key reason why THQs are found in numerous biologically active compounds and are a focal point for synthetic chemists.[3]

The development of efficient, stereoselective methods to construct and functionalize the THQ core is central to unlocking its full therapeutic potential. Modern synthetic chemistry has provided a powerful toolkit to access these molecules with high precision.

Core Synthetic Methodologies

The synthesis of highly functionalized and stereochemically defined THQs is a dynamic area of research. Several powerful reactions have become the workhorses for medicinal chemists in this field.[8]

The Povarov Reaction: A Cornerstone of THQ Synthesis

The Povarov reaction is arguably the most versatile and widely used method for constructing the THQ skeleton.[4][9][10] It is a formal aza-Diels-Alder reaction, typically involving the [4+2] cycloaddition of an N-arylimine (the aza-diene) with an electron-rich alkene (the dienophile).[4] A key advantage is its ability to be performed as a one-pot, three-component reaction (3-CR) by combining an aniline, an aldehyde, and an alkene, usually in the presence of a Lewis or Brønsted acid catalyst.[4][10][11]

This multicomponent nature allows for rapid generation of molecular diversity, a highly desirable feature in early-stage drug discovery for building libraries of compounds for screening.[9]

Caption: Generalized workflow of the three-component Povarov reaction.

Asymmetric Synthesis: Controlling Chirality

Given the importance of stereochemistry in drug action, the development of asymmetric methods for THQ synthesis is crucial. Chiral organocatalysts and transition-metal complexes are widely employed to achieve high enantioselectivity.[12][13]

-

Organocatalysis: Chiral phosphoric acids and other H-bonding catalysts have proven effective in asymmetric Povarov reactions and other cyclization strategies.[8][12]

-

Transition-Metal Catalysis: Iridium-catalyzed asymmetric hydrogenation of quinolines is an efficient route to chiral THQs, where the choice of solvent can surprisingly dictate which enantiomer is formed (enantiodivergent synthesis).[14] Palladium-catalyzed aza-Michael reactions have also been used to induce chirality in the synthesis of optically active THQ intermediates.[13]

These asymmetric strategies are vital for producing single-enantiomer compounds, which is a regulatory requirement for many modern pharmaceuticals, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Therapeutic Applications of Novel Tetrahydroquinolines

The THQ scaffold is a versatile template for designing drugs against a wide range of diseases.[2] Researchers have successfully developed novel derivatives with potent activity in several key therapeutic areas.[15][16][17]

Anticancer Agents

THQ derivatives have shown significant promise as anticancer agents, acting through various mechanisms of action.[15][16][17]

-

Mechanism of Action: Many THQ-based compounds induce cancer cell death (apoptosis) by triggering cell cycle arrest, disrupting mitochondrial function, or inhibiting key signaling pathways involved in cell proliferation and survival.[15][16][18][19]

-

PI3K/AKT/mTOR Pathway Inhibition: One notable mechanism involves the induction of massive oxidative stress, which disrupts cell survival signals and leads to autophagy via the PI3K/AKT/mTOR pathway.[18] This pathway is a central regulator of cell growth and is often hyperactivated in cancers. A novel tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated the ability to suppress colony formation and migration of colon cancer cells through this mechanism.[18]

-

Apoptosis Induction: Other derivatives have been shown to induce cell cycle arrest at the G2/M or sub-G1 phase, leading to programmed cell death through both intrinsic and extrinsic apoptotic pathways.[18][19]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a novel THQ compound.

Neuroprotective Agents

The THQ scaffold is also being explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[20][21]

-

Mechanism of Action: The neuroprotective effects of THQ derivatives are often linked to their potent antioxidant properties.[22][23] They can mitigate oxidative stress, reduce inflammation, and inhibit apoptosis (programmed cell death) in neuronal cells.[21][22]

-

Parkinson's Disease Model: In a rat model of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) demonstrated significant neuroprotection.[23] It was shown to decrease oxidative stress by restoring the activity of antioxidant enzymes and upregulating the expression of key antioxidant genes via the Nrf2 and Foxo1 transcription factors.[23] This, in turn, normalized chaperone activity and suppressed apoptotic processes in the brain.[23]

-

Cerebral Ischemia/Reperfusion: In models of stroke (cerebral ischemia/reperfusion), a related dihydroquinoline derivative (DHQ) was also shown to have a neuroprotective effect by inhibiting oxidative stress, which led to a reduction in the inflammatory response and apoptosis.[22]

Antimicrobial and Antiviral Activities

The chemical versatility of the THQ core has led to the development of derivatives with significant antimicrobial and antiviral activity.

-

Antibacterial Agents: THQ compounds have exhibited activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria.[24] Novel THQ derivatives bearing a sulfonamide moiety have been synthesized and shown to be potent antitumor agents as well.[25]

-

Antiviral Agents: The quinoline scaffold, in general, is a component of several antiviral drugs.[26] Specific THQ derivatives have been investigated for activity against various viruses, including HIV and avian paramyxovirus.[27][28] For instance, certain 5-sulphonamido-8-hydroxyquinoline derivatives showed marked viral inhibitory activity.[28]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. For THQs, SAR investigations guide the rational design of more potent and selective compounds.[5][6][27][29][30][31]

A typical SAR study involves synthesizing a series of analogs where specific positions on the THQ scaffold are systematically modified and then evaluating their biological activity.

| Modification Position | Substituent Type | General Impact on Activity | Example Therapeutic Target |

| N1 (Nitrogen) | Alkyl, Aryl, Acyl groups | Can significantly alter potency and selectivity by interacting with specific pockets in the target protein. | BKCa channel agonists[29] |

| C2/C4 | Aryl, Alkyl groups | Substitution pattern and stereochemistry are often critical for activity. | Anticancer agents[18] |

| Aromatic Ring (C5-C8) | Electron-donating/-withdrawing groups | Modulates electronic properties and can influence binding affinity and pharmacokinetic properties. | Antituberculosis agents[32] |

Key Insight: For antitubercular THQ derivatives, a broad trend of improved potency with higher lipophilicity has been observed. Furthermore, the nature of linker groups for side chains is important, suggesting that the precise positioning of terminal aromatic rings is crucial for target binding.[32]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

General Protocol for Three-Component Povarov Synthesis of a THQ Derivative

This protocol is a generalized representation and should be optimized for specific substrates.

-

Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aniline (1.0 eq.), the aldehyde (1.0 eq.), and the chosen catalyst (e.g., Dy(OTf)₃, 10 mol%).

-

Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile or toluene) via syringe.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine.

-

Dienophile Addition: Add the electron-rich alkene (1.2 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydroquinoline.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In-Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the novel THQ compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Challenges

The field of THQ chemistry continues to evolve rapidly. Future research will likely focus on several key areas:

-

Novel Synthetic Methods: Development of more efficient, sustainable (e.g., mechanochemical), and highly stereoselective synthetic routes will remain a priority.[33]

-

New Biological Targets: Screening THQ libraries against novel biological targets will uncover new therapeutic opportunities.

-

Drug Resistance: Designing THQ derivatives that can overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases, is a significant challenge.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be critical for translating in-vitro activity into in-vivo efficacy.

Conclusion

Novel tetrahydroquinoline compounds represent a rich and highly versatile scaffold in modern medicinal chemistry. Their unique structural and physicochemical properties have enabled the development of potent modulators of various biological pathways, leading to promising candidates for anticancer, neuroprotective, and anti-infective therapies. The continued advancement in synthetic methodologies, particularly in asymmetric synthesis and multicomponent reactions, allows for the exploration of a vast chemical space. By integrating rational design, SAR studies, and robust biological evaluation, the THQ core will undoubtedly continue to be a source of innovative therapeutic agents for the foreseeable future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ajrconline.org [ajrconline.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Biological Activities of Tetrahydroisoquinolines Derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 28. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Quinolinone Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Quinolinone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinolinone carboxylic acid moiety is a cornerstone of contemporary medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] From potent antibacterial agents to innovative anticancer and antiviral drugs, this heterocyclic scaffold has proven to be a remarkably versatile template for drug design.[4][5][6] Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This guide provides a comprehensive exploration of the discovery and synthesis of quinolinone carboxylic acids, offering insights into both foundational methodologies and modern synthetic innovations.

Part 2: A Historical Journey: From Coal Tar to blockbuster Drugs

The story of quinoline, the parent heterocycle of quinolinones, begins with its isolation from coal tar in the 1830s.[2] However, it was the targeted synthesis of its derivatives, particularly the quinolinone carboxylic acids, that unlocked their immense therapeutic potential. A pivotal moment in this journey was the discovery of nalidixic acid in the early 1960s, the first quinolone antibacterial agent. This discovery spurred intensive research efforts to modify the quinolone scaffold, leading to the development of the highly successful class of fluoroquinolone antibiotics, such as ciprofloxacin and moxifloxacin.[4] These synthetic compounds revolutionized the treatment of bacterial infections by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][7]

Part 3: Foundational Synthetic Methodologies: The Pillars of Quinolinone Chemistry

The construction of the quinolinone core has been achieved through a variety of classical named reactions, each with its own unique advantages and limitations. Understanding these foundational methods is crucial for any scientist working in this field.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolinones.[8][9][10] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[8] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[9]

Mechanism: The reaction proceeds through a multi-step sequence:

-

Condensation: The aniline's amino group attacks the ethoxymethylenemalonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[8]

-

Thermal Cyclization: High temperatures (typically >250 °C) induce a 6-electron electrocyclization to form the quinoline ring system.[8]

-

Hydrolysis and Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[8][9]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline [8]

-

Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.

-

Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration, monitoring the reaction progress by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Caption: The Gould-Jacobs reaction pathway.

The Camps Cyclization

The Camps cyclization, first described by Rudolf Camps in 1899, is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-2-ones or quinolin-4-ones.[4][11][12][13][14] The regioselectivity of the reaction is dependent on the structure of the substrate and the reaction conditions.[4]

Mechanism: The mechanism involves an intramolecular aldol condensation.[4]

-

To form a quinolin-4-one: A strong base deprotonates the CH2 group adjacent to the carbonyl, and the resulting enolate attacks the amide carbonyl. Subsequent elimination of water yields the quinolin-4-one.[4]

-

To form a quinolin-2-one: A weaker base deprotonates the CH2 group of the amide. The formed enolate attacks the ketone carbonyl, followed by elimination to give the quinolin-2-one.[4]

Experimental Protocol: Camps Cyclization [4]

-

Reaction Setup: Dissolve the N-(2-acylaryl)amide in a suitable solvent.

-

Base Addition: Add a solution of a strong base (e.g., sodium hydroxide) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup and Isolation: Upon completion, neutralize the reaction mixture and extract the product. Purify by recrystallization or chromatography.

Caption: Regioselectivity in the Camps cyclization.

The Conrad-Limpach and Knorr Syntheses

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][15] At lower temperatures, this leads to the formation of a 4-hydroxyquinoline.[15] The Knorr quinoline synthesis is a related reaction that, at higher temperatures, favors the formation of a 2-hydroxyquinoline.[16][17][18][19]

Mechanism (Conrad-Limpach):

-

Condensation: Aniline reacts with a β-ketoester to form an iminoester, which is in equilibrium with its enol form.[4]

-

Cyclization: An intramolecular hetero-Diels-Alder reaction of the enol form leads to a hemiketal.[4]

-

Elimination and Tautomerization: Elimination of alcohol and subsequent keto-enol tautomerization yields the 4-quinolinone.[4]

Experimental Protocol: Conrad-Limpach Synthesis [4]

-

Condensation: React the aniline with the β-ketoester at a controlled lower temperature.

-

Cyclization: Heat the intermediate in a high-boiling solvent to induce cyclization.

-

Isolation: Cool the reaction mixture and isolate the precipitated product.

The Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][15][20][21]

Mechanism: The reaction proceeds through the opening of the isatin ring to form an intermediate that then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid.[21]

Experimental Protocol: Pfitzinger Reaction [21]

-

Reaction Setup: Combine isatin, the carbonyl compound, and a base (e.g., potassium hydroxide) in a suitable solvent like ethanol.

-

Reflux: Heat the mixture under reflux for several hours.

-

Workup: Cool the reaction mixture, acidify to precipitate the product, and collect by filtration.

The Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][20][22][23]